molecular formula C21H19O2P B013729 Methyl (triphenylphosphoranylidene)acetate CAS No. 2605-67-6

Methyl (triphenylphosphoranylidene)acetate

Cat. No. B013729
Key on ui cas rn: 2605-67-6
M. Wt: 334.3 g/mol
InChI Key: NTNUDYROPUKXNA-UHFFFAOYSA-N
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Patent
US05624922

Procedure details

To a solution of methyl triphenylphosphoranylideneacetate (31.2 g) in CH2Cl2 (120 mL) was added dropwise over 15 minutes 2-pyridine carboxaldehyde (8.9 mL, 0.093 mol) in CH2Cl2 (40 mL). The mixture was heated to reflux for 8 hours, additional ylide (3.1 g) was added and the mixture was refluxed overnight. The reaction mixture was cooled, concentrated to 1/2 value and allowed to stand for 2 hours. A solid was collected by filtration and was washed with CH2Cl2 /hexane. The filtrate was concentrated in vacuo and the residue was vacuum distilled at 80°-107° C. and 1.5 mm Hg to afford 12.2 g (80%) of methyl 3-(2-pyridyl)-2-propenoate.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(=[CH:20][C:21]([O:23][CH3:24])=[O:22])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=O>C(Cl)Cl>[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH:20][C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
additional ylide (3.1 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/2 value
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
WASH
Type
WASH
Details
was washed with CH2Cl2 /hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled at 80°-107° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05624922

Procedure details

To a solution of methyl triphenylphosphoranylideneacetate (31.2 g) in CH2Cl2 (120 mL) was added dropwise over 15 minutes 2-pyridine carboxaldehyde (8.9 mL, 0.093 mol) in CH2Cl2 (40 mL). The mixture was heated to reflux for 8 hours, additional ylide (3.1 g) was added and the mixture was refluxed overnight. The reaction mixture was cooled, concentrated to 1/2 value and allowed to stand for 2 hours. A solid was collected by filtration and was washed with CH2Cl2 /hexane. The filtrate was concentrated in vacuo and the residue was vacuum distilled at 80°-107° C. and 1.5 mm Hg to afford 12.2 g (80%) of methyl 3-(2-pyridyl)-2-propenoate.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(=[CH:20][C:21]([O:23][CH3:24])=[O:22])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=O>C(Cl)Cl>[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH:20][C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
additional ylide (3.1 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/2 value
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
WASH
Type
WASH
Details
was washed with CH2Cl2 /hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled at 80°-107° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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